An In-depth Technical Guide to (3-methyl-1H-indol-5-yl)methanol: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to (3-methyl-1H-indol-5-yl)methanol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical and potential biological properties of (3-methyl-1H-indol-5-yl)methanol. As a Senior Application Scientist, the following sections synthesize established chemical principles with insights into the broader context of indole chemistry in medicinal applications, offering a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with significant biological activities.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[2] Notable examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the anti-migraine triptans, and various anti-cancer alkaloids.[3][4]
The strategic placement of substituents on the indole ring can profoundly influence a molecule's pharmacological profile. Specifically, methylation at the 3-position and functionalization at the 5-position are common motifs in many biologically active indole derivatives.[5][6] (3-methyl-1H-indol-5-yl)methanol, the subject of this guide, embodies this structural theme, making it a compound of considerable interest for further investigation and as a precursor for more complex molecules.
Physicochemical and Chemical Properties
(3-methyl-1H-indol-5-yl)methanol is a solid at room temperature, and its core properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.
| Property | Value | Source |
| CAS Number | 1780910-31-7 | [7] |
| Molecular Formula | C₁₀H₁₁NO | [7] |
| Molecular Weight | 161.20 g/mol | [7] |
| IUPAC Name | (3-methyl-1H-indol-5-yl)methanol | |
| SMILES | CC1=CNC2=CC=C(CO)C=C12 | [7] |
| Topological Polar Surface Area (TPSA) | 36.02 Ų | [8] |
| Predicted logP | 1.97 | [8] |
| Storage | Sealed in dry, 2-8°C | [7] |
The chemical reactivity of (3-methyl-1H-indol-5-yl)methanol is characteristic of both the indole nucleus and a primary alcohol. The indole N-H is weakly acidic, and the ring system is susceptible to electrophilic substitution, primarily at the 2-position due to the activating effect of the 3-methyl group. The primary alcohol at the 5-position can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.
Synthesis and Characterization
A robust and scalable synthesis of (3-methyl-1H-indol-5-yl)methanol can be achieved via the reduction of a suitable carboxylic acid or ester precursor. A proposed synthetic workflow is outlined below.
Figure 1: Proposed synthetic workflow for (3-methyl-1H-indol-5-yl)methanol.
Experimental Protocol: Synthesis via Reduction of Methyl (3-methyl-1H-indol-5-yl)carboxylate
This protocol is based on well-established procedures for the reduction of indole esters.[9]
Step 1: Synthesis of 3-methyl-1H-indole-5-carboxylic acid
-
To a stirred solution of 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid), add a slight excess of acetone.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 3-methyl-1H-indole-5-carboxylic acid.
Step 2: Esterification to Methyl (3-methyl-1H-indol-5-yl)carboxylate
-
Suspend 3-methyl-1H-indole-5-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
Step 3: Reduction to (3-methyl-1H-indol-5-yl)methanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of methyl (3-methyl-1H-indol-5-yl)carboxylate in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-methyl-1H-indol-5-yl)methanol.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized (3-methyl-1H-indol-5-yl)methanol should be confirmed by standard spectroscopic methods. The expected key features are:
-
¹H NMR:
-
A singlet for the indole N-H proton (typically δ 8.0-8.5 ppm).
-
A singlet or broad singlet for the aromatic proton at the 4-position.
-
A doublet for the aromatic proton at the 6-position and a doublet of doublets for the proton at the 7-position.
-
A singlet for the methyl group at the 3-position (typically δ 2.2-2.4 ppm).
-
A singlet for the benzylic CH₂ protons of the methanol group (typically δ 4.6-4.8 ppm).
-
A triplet for the hydroxyl proton, which may be broad and is D₂O exchangeable.
-
-
¹³C NMR:
-
Signals for the eight aromatic/indole carbons in the region of δ 110-140 ppm.
-
A signal for the benzylic carbon of the methanol group (typically δ 60-65 ppm).
-
A signal for the methyl carbon at the 3-position (typically δ 9-12 ppm).
-
-
IR Spectroscopy:
-
A broad absorption band for the O-H stretch of the alcohol (around 3200-3500 cm⁻¹).
-
A sharp absorption for the N-H stretch of the indole (around 3400 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).
-
C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).
-
A C-O stretching vibration for the primary alcohol (around 1000-1050 cm⁻¹).
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ peak at m/z = 162.0919.
-
Biological Significance and Potential Applications
While specific biological activity data for (3-methyl-1H-indol-5-yl)methanol is not extensively documented, the structural motifs present in this molecule are associated with a wide range of pharmacological activities. The indole scaffold is a well-established pharmacophore, and derivatives with substitutions at the 3- and 5-positions have shown promise in various therapeutic areas.[10][11]
Figure 2: The indole scaffold and associated biological activities of its derivatives.
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][12] The 3-methylindole moiety is a key component of several compounds designed as tubulin polymerization inhibitors.[12]
-
Antimicrobial and Antifungal Activity: The indole nucleus is found in many natural and synthetic compounds with significant antimicrobial and antifungal activity.[11][13]
-
Anti-inflammatory Effects: Indole derivatives, most notably Indomethacin, are known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Central Nervous System (CNS) Activity: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs, including antidepressants and antipsychotics.[5]
Given these precedents, (3-methyl-1H-indol-5-yl)methanol represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, inflammation, and neurology. The primary alcohol functionality serves as a convenient handle for further chemical modifications to explore structure-activity relationships and develop new drug candidates.
Safety and Handling
As with any chemical, (3-methyl-1H-indol-5-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
(3-methyl-1H-indol-5-yl)methanol is a strategically substituted indole derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure embodies key features associated with a wide range of biological activities. This guide provides a foundational understanding of its properties and potential, intended to facilitate further research and development of novel indole-based therapeutics.
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